molecular formula C10H10O B082203 (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol CAS No. 13894-67-2

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

Cat. No. B082203
CAS RN: 13894-67-2
M. Wt: 146.19 g/mol
InChI Key: ONZYQGMNWZGRPO-VHYPUYLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a type of polyacetylene that has been synthesized using various methods. The purpose of

Scientific Research Applications

  • Flavor and Taste Analysis in Food Products : Research by Czepa and Hofmann (2004) identified related bisacetylenic oxylipins as major contributors to the bitter off-taste in carrots and carrot products. They developed an analytical procedure to quantify these compounds, demonstrating their potential use in quality evaluation of carrot products (Czepa & Hofmann, 2004).

  • Chemical Reactions and Catalysts : Grubbs and Hoppin (1977) investigated the metathesis of deca-2,8-diene with specific catalysts, finding that the initial product was propene. This research aids in understanding the mechanism of olefin metathesis reactions (Grubbs & Hoppin, 1977).

  • Pharmacological Activities : A study by Nur et al. (2020) identified polyacetylenes from Atractylodes rhizome, including derivatives of the compound , which showed selective inhibition of cholesterol synthesis in cell assays. This research suggests potential therapeutic applications (Nur et al., 2020).

  • Biological Activity and Toxicity Studies : Research on Conyza albida by Pacciaroni et al. (2000) isolated alkenynes related to "(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol" and investigated their toxicity and activity in biological assays. These compounds showed varying levels of cytotoxicity and activity against human topoisomerase I (Pacciaroni et al., 2000).

  • Insecticidal and Larvicidal Activities : In a study by Simas et al. (2013), extracts from Acmella oleracea leaves, containing related polyacetylenic compounds, demonstrated larvicidal activity against Aedes aegypti, suggesting potential applications in mosquito control (Simas et al., 2013).

properties

IUPAC Name

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZYQGMNWZGRPO-VHYPUYLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

CAS RN

505-98-6
Record name 2,8-Decadiene-4,6-diyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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